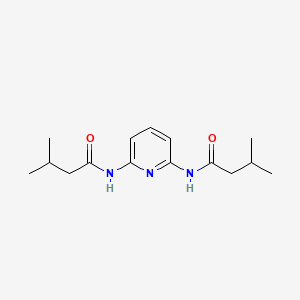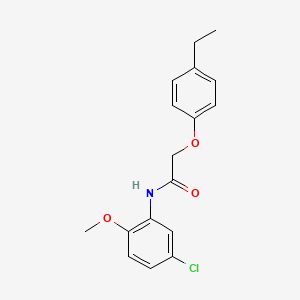
1-(3-fluorobenzyl)-3-(1-pyrrolidinylcarbonothioyl)-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-fluorobenzyl)-3-(1-pyrrolidinylcarbonothioyl)-1H-indole, also known as AB-FUBINACA, is a synthetic cannabinoid that has gained popularity in the research community due to its potential therapeutic effects. This compound is structurally similar to other synthetic cannabinoids, such as JWH-018 and AM-2201, which have been widely studied for their pharmacological properties. In
Mécanisme D'action
1-(3-fluorobenzyl)-3-(1-pyrrolidinylcarbonothioyl)-1H-indole acts as a potent agonist of the cannabinoid receptors CB1 and CB2, which are found throughout the body and play a role in a variety of physiological processes, including pain perception, inflammation, and mood regulation. By binding to these receptors, 1-(3-fluorobenzyl)-3-(1-pyrrolidinylcarbonothioyl)-1H-indole can modulate their activity and produce a range of effects, including analgesia, anti-inflammatory activity, and anxiolytic effects.
Biochemical and Physiological Effects:
1-(3-fluorobenzyl)-3-(1-pyrrolidinylcarbonothioyl)-1H-indole has been shown to produce a range of biochemical and physiological effects, including increased dopamine release, decreased glutamate release, and decreased GABA release. These effects are thought to contribute to the compound's analgesic, anti-inflammatory, and anxiolytic properties. In addition, 1-(3-fluorobenzyl)-3-(1-pyrrolidinylcarbonothioyl)-1H-indole has been shown to produce dose-dependent effects on heart rate, blood pressure, and body temperature, indicating its potential as a cardiovascular and thermoregulatory agent.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3-fluorobenzyl)-3-(1-pyrrolidinylcarbonothioyl)-1H-indole has several advantages as a research tool, including its potency, selectivity, and stability. It is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, there are also limitations to its use, including its potential for toxicity and its lack of specificity for the CB1 and CB2 receptors. In addition, the effects of 1-(3-fluorobenzyl)-3-(1-pyrrolidinylcarbonothioyl)-1H-indole can vary depending on the dose and route of administration, making it difficult to compare results across studies.
Orientations Futures
There are several future directions for research on 1-(3-fluorobenzyl)-3-(1-pyrrolidinylcarbonothioyl)-1H-indole, including the development of more selective and potent analogs, the investigation of its potential as a treatment for addiction and withdrawal symptoms, and the exploration of its effects on other physiological systems, such as the immune system and the gut-brain axis. In addition, further research is needed to determine the long-term effects of 1-(3-fluorobenzyl)-3-(1-pyrrolidinylcarbonothioyl)-1H-indole and its potential for abuse and dependence.
Conclusion:
1-(3-fluorobenzyl)-3-(1-pyrrolidinylcarbonothioyl)-1H-indole is a synthetic cannabinoid that has gained attention in the research community for its potential therapeutic effects. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been explored in several studies. However, further research is needed to fully understand the potential of this compound and its future directions in scientific research.
Méthodes De Synthèse
1-(3-fluorobenzyl)-3-(1-pyrrolidinylcarbonothioyl)-1H-indole can be synthesized using a variety of methods, including solid-phase synthesis, solution-phase synthesis, and microwave-assisted synthesis. One of the most common methods involves the reaction of 4-fluorobenzyl chloride with 1-(pyrrolidin-1-yl)thiourea in the presence of a base, such as potassium carbonate, in an organic solvent, such as dimethylformamide. The resulting product is then purified using chromatography techniques to obtain pure 1-(3-fluorobenzyl)-3-(1-pyrrolidinylcarbonothioyl)-1H-indole.
Applications De Recherche Scientifique
1-(3-fluorobenzyl)-3-(1-pyrrolidinylcarbonothioyl)-1H-indole has been studied for its potential therapeutic effects, particularly in the treatment of pain, inflammation, and anxiety. It has also been investigated for its potential as a treatment for addiction and withdrawal symptoms. In addition, 1-(3-fluorobenzyl)-3-(1-pyrrolidinylcarbonothioyl)-1H-indole has been used in research to explore the pharmacological properties of synthetic cannabinoids and their effects on the endocannabinoid system.
Propriétés
IUPAC Name |
[1-[(3-fluorophenyl)methyl]indol-3-yl]-pyrrolidin-1-ylmethanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2S/c21-16-7-5-6-15(12-16)13-23-14-18(17-8-1-2-9-19(17)23)20(24)22-10-3-4-11-22/h1-2,5-9,12,14H,3-4,10-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVAXZPKQLUPGDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=S)C2=CN(C3=CC=CC=C32)CC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(3-fluorobenzyl)-1H-indol-3-yl](pyrrolidin-1-yl)methanethione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-chlorophenoxy)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide](/img/structure/B5878769.png)
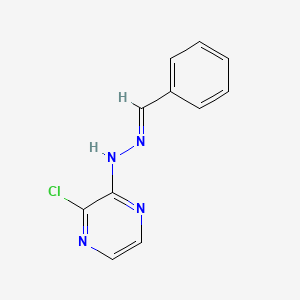
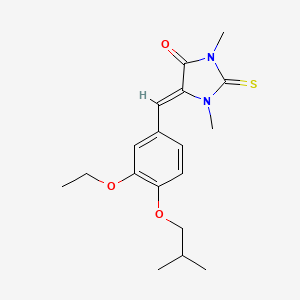
![2-methyl-3-[(2-phenylethyl)amino]-2-cyclopenten-1-one](/img/structure/B5878788.png)
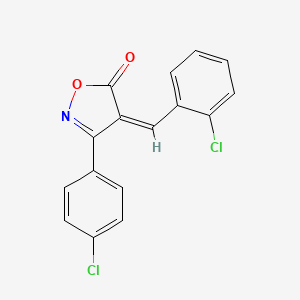
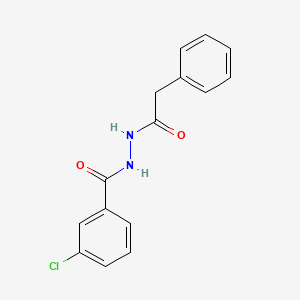
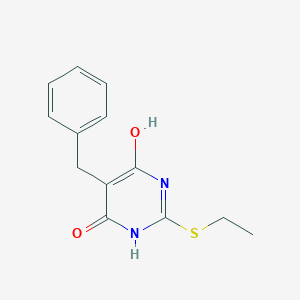
![N'-[(3-chlorobenzoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5878817.png)
![N-[2-(2-furoylamino)benzoyl]-beta-alanine](/img/structure/B5878823.png)


![6-ethyl-4-methyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5878844.png)
